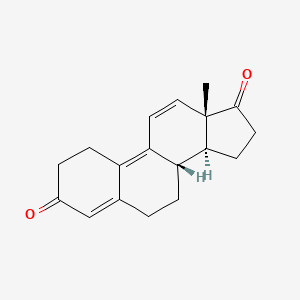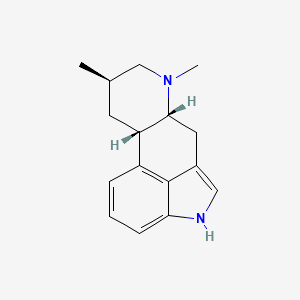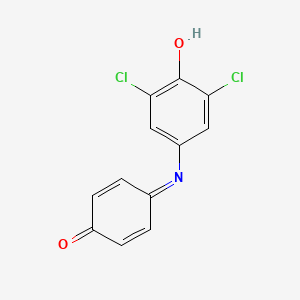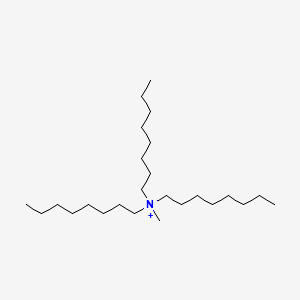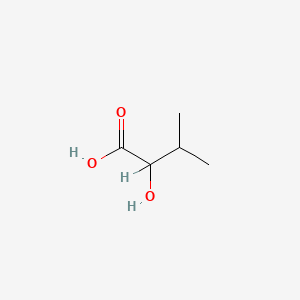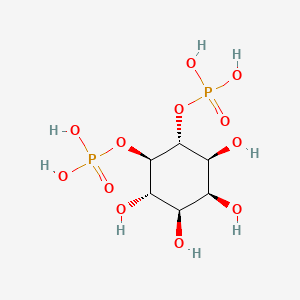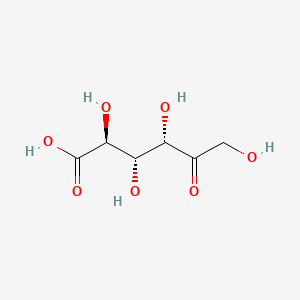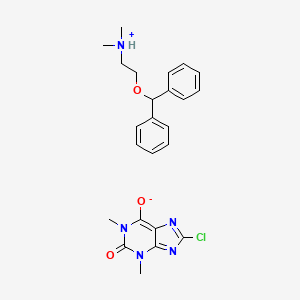
2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimenhydrinate is the diphenhydramine salt of 8-chlorotheophylline. Its effects are similar to those of diphenhydramine, but it is less potent. It was thought that by combining the antiemetic effects of diphenhydramine with the mild stimulant effects of 8-chlorotheophyline, the extreme drowsiness induced by the former would be mitigated. However, the sedation caused by diphenhydramine is considerably stronger than the stimulation caused by 8-chlorotheophylline. Dimenhydrinate is used mainly as an antiemetic in the prevention and treatment of motion sickness. It has a role as a H1-receptor antagonist and an antiemetic. It contains a diphenhydramine and an 8-chlorotheophylline(1-).
科学的研究の応用
1. Chromatographic Analysis
- The use of 2-diphenylmethoxy-N, N-dimethylethanamine (diphenhydramine, dimedrol) hydrochloride, a closely related compound, in chromatographic analyses is documented. It's been utilized in gas-liquid chromatographic procedures for determining its concentration in pharmaceutical formulations, such as eye drops and lotions. This technique is noted for its accuracy and requires no preliminary drug separation or derivatization (Abdel-Moety & El-bardicy, 1985).
2. Structural and Electronic Analysis
- Studies involving similar compounds, like 8-methoxytellurium compounds, have been conducted to understand their electronic structure and interactions. These studies include analysis of intramolecular coordination and real-space bond indicators derived from DFT calculations. Such research aids in comprehending the weak interactions and bonding characteristics of these compounds (Wohltmann et al., 2017).
3. Molecular Modeling in Drug Discovery
- Compounds like 7-chloro-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, synthesized from related chemicals, have been used in molecular modeling studies. These studies involve NMR, DFT calculations, and docking to suggest their potential as leads in developing new anticancer drugs (Rubim de Santana et al., 2020).
4. Applications in Synthetic Organic Chemistry
- Similar compounds have been used in manganese(III)-mediated intermolecular cyclization reactions. These studies contribute to the field of synthetic organic chemistry, offering insights into the synthesis of complex organic compounds (Ouyang et al., 1997).
5. Aggregation Analysis in Solvents
- Research involving lithium phenolates, which can be structurally related, focuses on their aggregation in weakly polar aprotic solvents. Such studies, using NMR spectroscopy, provide valuable data for understanding solvent effects on molecular structure and behavior (Jackman & Smith, 1988).
6. Investigating Weak Interactions in Molecular Complexes
- Studies have been conducted on salts and complexes involving molecules structurally related to 2-(diphenylmethoxy)-N,N-dimethylethanaminium. These investigations, through X-ray diffraction analysis, shed light on the nature of weak interactions like hydrogen bonding and π–π stacking in organic “sandwich” complexes (Khrustalev et al., 2008).
特性
製品名 |
2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide |
|---|---|
分子式 |
C24H28ClN5O3 |
分子量 |
470 g/mol |
IUPAC名 |
2-benzhydryloxyethyl(dimethyl)azanium;8-chloro-1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;13H,1-2H3 |
InChIキー |
KKRAMGIVRBZVCD-UHFFFAOYSA-N |
SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CN1C(=C2C(=NC(=N2)Cl)N(C1=O)C)[O-].C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



